N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide: is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in its structure makes it a promising candidate for various pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized through oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using phenol derivatives under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazolo-pyrazine intermediate with 2,5-difluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors:
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro Sitagliptin: Another triazolo-pyrazine derivative with similar structural features.
Fluconazole: Contains a triazole ring and is used as an antifungal agent.
Voriconazole: Another triazole-containing compound with antifungal properties.
Uniqueness
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific substitution pattern and the combination of the triazolo and pyrazine rings, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that integrates a difluorophenyl group with a triazole-pyrazine scaffold. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various fields such as oncology and infectious diseases. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Profile
The compound exhibits a diverse range of biological activities attributed to its unique molecular structure.
1. Anticancer Activity
Research indicates that compounds with triazole and pyrazine moieties often demonstrate significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have been found to target specific oncogenic pathways.
Case Study:
A study published in 2019 identified a novel anticancer compound through screening libraries that included triazole derivatives. The results indicated that certain triazole-containing compounds could significantly reduce tumor growth in multicellular spheroids, suggesting the potential of this compound in cancer therapy .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole A | Staphylococcus aureus | 0.125 μg/mL |
Triazole B | Escherichia coli | 0.5 μg/mL |
N-(2,5-difluorophenyl)-2-{...} | TBD | TBD |
Note: Specific MIC values for N-(2,5-difluorophenyl)-2-{...} are yet to be determined through empirical studies.
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications on the phenyl and triazole rings can significantly influence biological activity. The presence of fluorine atoms in the phenyl group enhances lipophilicity and metabolic stability, which may contribute to increased bioactivity.
Key Findings:
- Fluorine Substitution: Enhances binding affinity to biological targets.
- Triazole Ring Modifications: Alter the electronic properties and steric hindrance affecting enzyme interactions.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis: Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O3/c20-12-6-7-14(21)15(10-12)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h1-10H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUZOBJLIGJWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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